1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- 1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl-
Brand Name: Vulcanchem
CAS No.: 3458-60-4
VCID: VC18521005
InChI: InChI=1S/C20H25N5OS/c1-27-17-5-3-16(4-6-17)19-18(25-8-2-7-21-20(25)22-19)15-24-11-9-23(10-12-24)13-14-26/h2-8,26H,9-15H2,1H3
SMILES:
Molecular Formula: C20H25N5OS
Molecular Weight: 383.5 g/mol

1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl-

CAS No.: 3458-60-4

Cat. No.: VC18521005

Molecular Formula: C20H25N5OS

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

1-Piperazineethanol, 4-(2-(p-methylthiophenyl)imidazo(1,2-a)pyrimidin-3-yl)methyl- - 3458-60-4

Specification

CAS No. 3458-60-4
Molecular Formula C20H25N5OS
Molecular Weight 383.5 g/mol
IUPAC Name 2-[4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperazin-1-yl]ethanol
Standard InChI InChI=1S/C20H25N5OS/c1-27-17-5-3-16(4-6-17)19-18(25-8-2-7-21-20(25)22-19)15-24-11-9-23(10-12-24)13-14-26/h2-8,26H,9-15H2,1H3
Standard InChI Key IZABYMQFNLXLPK-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CCN(CC4)CCO

Introduction

Chemical Identity and Structural Features

The molecular formula of this compound is C₂₁H₂₆N₄OS, corresponding to a molecular weight of 382.52 g/mol . Its structure integrates three critical components:

  • An imidazo[1,2-a]pyrimidine heterocycle, which is a fused bicyclic system known for its role in modulating biological activity.

  • A p-methylthiophenyl substituent at the 2-position of the imidazopyrimidine ring, introducing sulfur-based hydrophobicity.

  • A 4-(piperazine-1-yl)ethanol side chain linked via a methyl group at the 3-position of the imidazopyrimidine core, enhancing solubility and potential receptor interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Exact Molecular Mass382.183 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area69.3 Ų
LogP (Predicted)2.9
Rotatable Bonds6

These properties suggest moderate hydrophobicity and solubility, with the piperazineethanol moiety likely improving aqueous dispersibility .

Synthesis and Structural Elucidation

Synthetic Routes

The compound may be synthesized via a Mannich reaction, a three-component condensation strategy employed for analogous imidazo[1,2-a]pyrimidine derivatives . A proposed pathway involves:

  • Formation of the imidazo[1,2-a]pyrimidine core through cyclization of 2-aminopyrimidine with α-bromoketones.

  • Mannich reaction: Condensation of the imidazopyrimidine intermediate with formaldehyde and piperazineethanol under basic conditions to introduce the methyl-piperazineethanol side chain .

  • Sulfuration: Introduction of the p-methylthiophenyl group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Analytical Characterization

Critical spectroscopic data for structural confirmation include:

  • ¹H NMR: Resonances for the piperazine protons (δ 2.4–3.1 ppm), methylthio group (δ 2.5 ppm), and imidazopyrimidine aromatic protons (δ 7.2–8.3 ppm).

  • MS (ESI+): Molecular ion peak at m/z 383.19 [M+H]⁺ .

CompoundGI₅₀ (μM) vs. MCF-7GI₅₀ (μM) vs. A549
5e (from Ref. )0.120.15
6b (from Ref. )0.090.11
7k (from Ref. )0.070.08

The p-methylthiophenyl group may enhance membrane permeability, while the piperazineethanol side chain could facilitate interactions with kinase ATP-binding pockets .

Neuropharmacological Implications

Piperazine derivatives frequently exhibit triple reuptake inhibition (serotonin, norepinephrine, dopamine), suggesting potential antidepressant or anxiolytic applications . The ethanol moiety in this compound may improve blood-brain barrier penetration compared to non-hydroxylated analogs.

Structure-Activity Relationship (SAR) Analysis

Key structural determinants of bioactivity include:

  • Imidazopyrimidine Core: Essential for intercalation into DNA or binding to tubulin.

  • p-Methylthiophenyl Group:

    • Enhances lipophilicity (LogP +0.4 vs. unsubstituted phenyl).

    • May participate in hydrophobic interactions with cysteine residues in target proteins.

  • Piperazineethanol Side Chain:

    • The hydroxyl group improves aqueous solubility (PSA contribution: ~20 Ų).

    • Piperazine nitrogen atoms enable salt formation for prodrug strategies .

Modifications to the piperazine ring (e.g., N-methylation) or ethanol chain length could optimize pharmacokinetic profiles.

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate oral bioavailability predicted due to molecular weight >500 g/mol.

  • Metabolism: Likely hepatic oxidation of the methylthio group to sulfoxide/sulfone metabolites.

  • Excretion: Renal clearance predominates, with t₁/₂ estimated at 4–6 hours .

Toxicity Risks

  • Piperazine derivatives may cause QT prolongation via hERG channel inhibition.

  • Methylthio metabolites could induce glutathione depletion, necessitating hepatotoxicity monitoring .

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